N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Ethoxylation: The benzothiazole core is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Thioether Formation: The ethoxylated benzothiazole is reacted with 4-methylthiophenol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the thioether linkage.
Acetamide Formation: Finally, the compound is acetylated using acetic anhydride to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It may be used as a fungicide or pesticide due to its biological activity.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18N2O2S2 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C18H18N2O2S2/c1-3-22-13-6-9-15-16(10-13)24-18(19-15)20-17(21)11-23-14-7-4-12(2)5-8-14/h4-10H,3,11H2,1-2H3,(H,19,20,21) |
InChI Key |
CNYMGRZTKNROQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)C |
Origin of Product |
United States |
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